Hydrogen-Bond Donor Count: 2-Substituted Imidazole Retains N-H Donor Capacity Unlike the 1-Substituted Isomer
The 2-substituted imidazolylpropylamine (CAS 41306-56-3) possesses two hydrogen-bond donor atoms (the imidazole ring N-H and the primary amine), whereas the 1-substituted positional isomer (CAS 5036-48-6) has only one (the primary amine alone, since the imidazole N-H is replaced by the N-alkyl substitution) [1]. This difference is intrinsic to the regioisomerism: substitution at the imidazole 1-position eliminates the ring N-H donor, while 2-substitution preserves it because the tautomeric N-H resides on the opposite nitrogen [1]. The 4(5)-substituted isomer also retains two H-bond donors, but the spatial vector differs from the 2-substituted scaffold [1]. In structure-based drug design or fragment-based screening campaigns, this single H-bond donor difference can determine whether a compound forms a critical hydrogen bond with a target residue such as the NendoU backbone carbonyls observed in PDB 5SAG [2].
| Evidence Dimension | Hydrogen-bond donor count (computed) |
|---|---|
| Target Compound Data | 2 H-bond donors (imidazole N-H + primary amine NH2) |
| Comparator Or Baseline | 1-substituted isomer (CAS 5036-48-6): 1 H-bond donor (primary amine only). 4(5)-substituted isomer (CAS 40546-33-6): 2 H-bond donors. |
| Quantified Difference | Δ = 1 additional H-bond donor vs. 1-substituted isomer. Spatial orientation differs vs. 4(5)-isomer. |
| Conditions | Computed from chemical structure using Cactvs 3.4.8.18 (PubChem 2025.04.14). Not experimentally determined. |
Why This Matters
For fragment-based drug discovery or biochemical probe design, an additional hydrogen-bond donor can enable or abolish target engagement, making the 2-substituted isomer functionally non-interchangeable with the 1-substituted analog in hydrogen-bond-driven binding modes.
- [1] PubChem. CID 78736 (1-substituted, CAS 5036-48-6): H-Bond Donor Count = 1. CID 170389 (4(5)-substituted, CAS 40546-33-6): H-Bond Donor Count = 2. Molaid Database: 3-(1H-imidazol-2-yl)propan-1-amine: H-Bond Donors = 2, H-Bond Acceptors = 2. View Source
- [2] RCSB PDB. 5SAG: PanDDA analysis group deposition — Crystal Structure of SARS-CoV-2 NendoU in complex with EN300-1605072 (ZQG). Resolution 1.88 Å. Ligand ZQG bound at allosteric site B 401. View Source
